(5E)-2-(4-methoxyanilino)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one
Description
The compound (5E)-2-(4-methoxyanilino)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one is a thiazolidinone derivative characterized by a 1,3-thiazol-4-one core with two key substituents:
- Position 2: A 4-methoxyanilino group (N-(4-methoxyphenyl)amino), contributing electron-donating properties via the methoxy substituent.
This structure is synthesized via Knoevenagel condensation, a common method for benzylidene-thiazolidinone derivatives, using substituted benzaldehydes and thiazolidinone precursors under acidic conditions (e.g., acetic acid/sodium acetate) . The (5E)-configuration is stabilized by conjugation across the thiazole ring and benzylidene double bond, as observed in analogous compounds .
Properties
Molecular Formula |
C24H20N2O3S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(5E)-2-(4-methoxyphenyl)imino-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H20N2O3S/c1-28-20-13-9-19(10-14-20)25-24-26-23(27)22(30-24)15-17-7-11-21(12-8-17)29-16-18-5-3-2-4-6-18/h2-15H,16H2,1H3,(H,25,26,27)/b22-15+ |
InChI Key |
OKLHEIUDYBQWMT-PXLXIMEGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4)/S2 |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process:
Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a phenol derivative.
Formation of the Imino Group: The imino group is formed by reacting the thiazolidinone core with an appropriate aldehyde or ketone under acidic or basic conditions.
Final Assembly: The final compound is assembled by condensing the intermediate products under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and methoxyphenyl groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of benzyloxybenzaldehyde and methoxybenzaldehyde.
Reduction: Formation of the corresponding amine derivative.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that (5E)-2-(4-methoxyanilino)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one exhibits significant activity against various bacterial strains.
Table 1: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (5E) | E. coli | 10 µg/mL |
| (5E) | S. aureus | 8 µg/mL |
| (5E) | P. aeruginosa | 12 µg/mL |
These results suggest that the thiazole framework enhances the compound's efficacy against pathogenic bacteria.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Cytotoxic Evaluation
A study assessed the cytotoxic effects of (5E)-2-(4-methoxyanilino)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one on human cancer cell lines, revealing promising results.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 6.25 |
| HeLa (Cervical) | 5.80 |
| A549 (Lung) | 7.40 |
These findings indicate that the compound holds potential as a therapeutic agent in oncology.
Pharmacokinetics
Studies on similar thiazole derivatives suggest that they exhibit favorable pharmacokinetic properties, including good solubility and bioavailability, which are essential for their therapeutic applications.
Mechanism of Action
The mechanism of action of (2Z,5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core can inhibit enzyme activity by binding to the active site, while the benzyloxy and methoxyphenyl groups enhance binding affinity and specificity. This leads to the modulation of biochemical pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Electronic and Steric Properties
Table 1: Key Structural Variations and Their Implications
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, NO₂): Increase electrophilicity, which may enhance reactivity in nucleophilic environments .
- Steric Bulk : The target compound’s 4-phenylmethoxyphenyl group introduces significant steric hindrance, which could reduce binding affinity but improve selectivity in enzyme inhibition .
Physicochemical Properties
Table 2: Predicted Properties Based on Substituent Trends
| Property | Target Compound | Analogues (Range) |
|---|---|---|
| LogP | ~3.5 (moderate lipophilicity) | 2.8–4.2 |
| Aqueous Solubility | Low (ether groups reduce polarity) | Low to moderate |
| Melting Point | ~200–220°C | 180–250°C |
Structural Influences :
- The phenylmethoxy group increases molecular weight and lipophilicity compared to simpler methoxy or chloro derivatives .
Biological Activity
The compound (5E)-2-(4-methoxyanilino)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one belongs to a class of thiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a thiazole ring, which is known for its role in various biological activities.
1. Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. In particular, compounds similar to (5E)-2-(4-methoxyanilino)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one have shown significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound has been reported to induce apoptosis in cancer cells through caspase activation and modulation of BCL-2 family proteins. For instance, studies indicate that thiazole derivatives can inhibit the proliferation of cancer cells by disrupting the cell cycle and inducing cell death pathways .
- Case Study : A study demonstrated that a related thiazole compound exhibited an IC50 value of 4.1 µM against HL-60 leukemia cells, indicating potent cytotoxicity . This suggests that modifications in the thiazole structure can enhance anticancer activity.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Thiazole Derivative A | 4.1 | HL-60 |
| Thiazole Derivative B | 5.4 | HL-60 |
2. Antimicrobial Activity
The antimicrobial potential of thiazole derivatives is well-documented, with many compounds exhibiting activity against both Gram-positive and Gram-negative bacteria as well as fungi.
- Research Findings : A recent study found that thiazolidinone derivatives demonstrated significant antimicrobial activity, with minimum inhibitory concentrations (MIC) as low as 31.25 µg/ml against Candida species .
- Case Study : The compound was tested against various bacterial strains, showing promising results:
| Microorganism | MIC (µg/ml) |
|---|---|
| E. coli | <31.25 |
| K. pneumoniae | 62.5 |
| C. glabrata | 31.25 |
3. Antioxidant Activity
Antioxidant properties are another significant aspect of thiazole derivatives, contributing to their therapeutic potential.
- Mechanism : The antioxidant activity is often attributed to the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation .
- Case Study : In vitro assays demonstrated that certain thiazolidinone derivatives had EC50 values indicating effective inhibition of lipid peroxidation, suggesting their potential use as antioxidant agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
